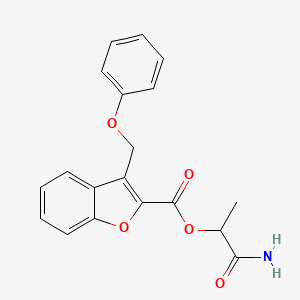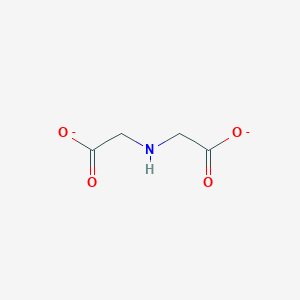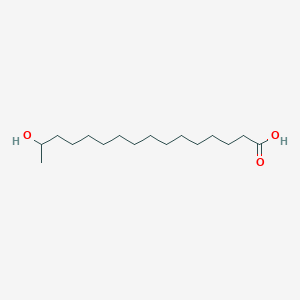
15-Hydroxyhexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Hydroxyhexadecanoic acid, also known as 15-hydroxy-palmitic acid, is a long-chain fatty acid with the molecular formula C16H32O3. It is a hydroxylated derivative of hexadecanoic acid (palmitic acid), where a hydroxyl group is attached to the 15th carbon atom. This compound is significant in various biological and industrial contexts due to its unique chemical properties and roles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
15-Hydroxyhexadecanoic acid can be synthesized through several methods. One common approach involves the reduction of monoketo hexadecanoic acid methyl esters using sodium borohydride (NaBH4) in the presence of chiral auxiliaries such as 1,2;5,6-di-O-isopropylidene-D-glucofuranose (DIPGH) and R(+)-1,1’-binaphthyl-2,2’-diol (RBND). This method yields high stereoselectivity and enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often involves the isolation of the compound from natural sources such as beeswax. Chromatographic and spectroscopic methods are employed to purify the compound from complex mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
15-Hydroxyhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Esterification: Acid catalysts like sulfuric acid (H2SO4) are used to facilitate esterification reactions.
Major Products
Oxidation: 15-Keto-hexadecanoic acid.
Reduction: 15-Hydroxy-hexadecanol.
Esterification: Methyl 15-hydroxy-hexadecanoate.
Applications De Recherche Scientifique
15-Hydroxyhexadecanoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It plays a role in the study of lipid metabolism and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of biodegradable polymers and surfactants
Mécanisme D'action
The mechanism of action of 15-Hydroxyhexadecanoic acid involves its interaction with various molecular targets and pathways. It can act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation. Additionally, its hydroxyl group allows it to participate in redox reactions, contributing to its antioxidant properties .
Comparaison Avec Des Composés Similaires
15-Hydroxyhexadecanoic acid can be compared with other hydroxylated fatty acids such as:
16-Hydroxy-hexadecanoic acid: Similar in structure but with the hydroxyl group on the 16th carbon.
10-Hydroxy-hexadecanoic acid: Hydroxyl group on the 10th carbon.
12-Hydroxy-hexadecanoic acid: Hydroxyl group on the 12th carbon.
Uniqueness
This compound is unique due to its specific position of the hydroxyl group, which influences its chemical reactivity and biological activity. This positional specificity can affect its role in biological systems and its applications in various fields .
Propriétés
Formule moléculaire |
C16H32O3 |
|---|---|
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
15-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |
Clé InChI |
WQPQDBIUAFINBH-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCCCCCCC(=O)O)O |
SMILES canonique |
CC(CCCCCCCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



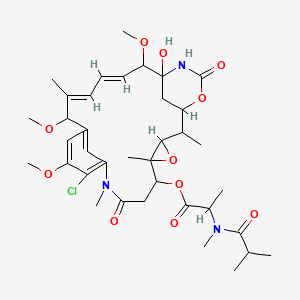
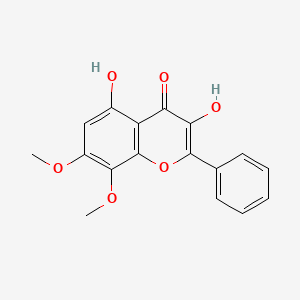
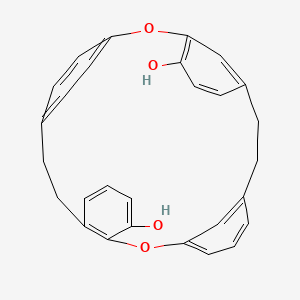
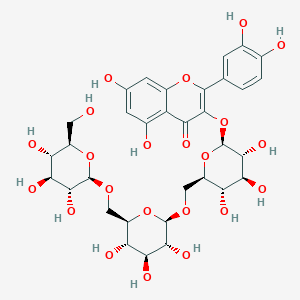
![8-benzylsulfanyl-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B1231607.png)
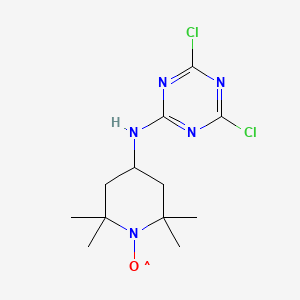

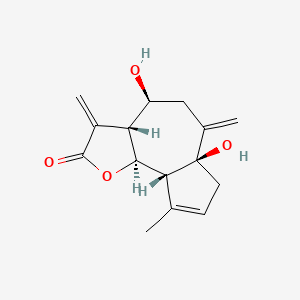
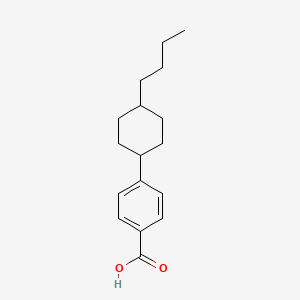
![4-amino-N5-(4-butoxyphenyl)-N5-[2-(cyclohexylamino)-2-oxoethyl]isothiazole-3,5-dicarboxamide](/img/structure/B1231616.png)
![2-(1-oxopropylamino)-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1231621.png)
